molecular formula C13H15NO3 B1404556 2',3',5',6'-Tetrahydrospiro[indoline-3,4'-pyran]-5-carboxylic acid CAS No. 1160247-96-0

2',3',5',6'-Tetrahydrospiro[indoline-3,4'-pyran]-5-carboxylic acid

Cat. No.: B1404556
CAS No.: 1160247-96-0
M. Wt: 233.26 g/mol
InChI Key: CNNBNDRSNFMSKE-UHFFFAOYSA-N
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Description

2',3',5',6'-Tetrahydrospiro[indoline-3,4'-pyran]-5-carboxylic acid (molecular formula: C₁₃H₁₅NO₃; CAS: 1160247-96-0) is a spirocyclic compound featuring a fused indoline and tetrahydropyran ring system with a carboxylic acid substituent at the 5-position. Its structural complexity and spirocyclic architecture make it a candidate for pharmaceutical research, particularly in drug discovery targeting receptor modulation .

Properties

IUPAC Name

spiro[1,2-dihydroindole-3,4'-oxane]-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3/c15-12(16)9-1-2-11-10(7-9)13(8-14-11)3-5-17-6-4-13/h1-2,7,14H,3-6,8H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNNBNDRSNFMSKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC12CNC3=C2C=C(C=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Detailed Preparation Methods

Multicomponent Reactions Involving Isatin

The preparation of spiro[indoline-pyran] derivatives is often achieved via three-component reactions involving:

These reactants undergo condensation and cyclization, frequently catalyzed by acids or metal catalysts, to form the spirocyclic core.

Example Reaction Scheme
Reactants Conditions Product Yield Notes
Isatin + malononitrile + aldehyde Acid catalyst, ethanol, reflux 65-78% Formation of spirooxindole-pyran systems via Knoevenagel condensation followed by cyclization

1,3-Dipolar Cycloaddition Mechanism

A common mechanistic pathway involves the generation of azomethine ylides in situ by the decarboxylative condensation of isatin with α-amino acids. These ylides undergo 1,3-dipolar cycloaddition with dipolarophiles such as acrylamides or activated alkenes to form the spirocyclic ring system.

  • This method allows the formation of five- and six-membered spiro-fused rings , including the tetrahydropyran moiety present in the target compound.
  • The reaction is often performed under mild conditions (room temperature to reflux) in mixed solvents like methanol/water.
Representative Data Table of Yields and Conditions
Substrate Variants Catalyst/Conditions Reaction Time Yield (%) Reference
Isatin + N-substituted amino acid + acrylamide Reflux, MeOH/H2O (3:1) 40 min–7 h 31–85
Isatin + benzylamine + α,β-unsaturated carbonyl Room temp, ethanol 30 min 90+
Isatin + tert-butyl 2-aminoacetate + benzophenone imine 1,4-dioxane, r.t, 48 h 48 h 71–98

Catalyst-Free and Green Chemistry Approaches

Recent advances include catalyst-free one-pot syntheses where isatin, amino acid derivatives, and imines react under mild conditions to afford the spiro[indoline-pyran] scaffold with high stereoselectivity and yields.

  • These methods emphasize sustainability by avoiding heavy metals and harsh reagents.
  • Typical solvents include 1,4-dioxane or ethanol, with reaction times ranging from hours to days depending on substrates.

Computational and Mechanistic Insights

Density Functional Theory (DFT) studies have been applied to understand the regio- and stereoselectivity of these cycloaddition reactions, showing that:

  • The energy barriers between possible regioisomers dictate product distribution.
  • The stacking interactions and transition states influence the formation of the tetrahydrospiro[indoline-pyran] core.

Summary Table of Preparation Methods

Method Type Key Reactants Conditions Yield Range (%) Advantages
Three-component MCR Isatin + amino acid + activated alkene Acid catalyst, EtOH, reflux 31–85 Efficient, one-pot, high atom economy
1,3-Dipolar cycloaddition Isatin + α-amino acid + dipolarophile MeOH/H2O, reflux or r.t 57–99 High stereoselectivity, broad scope
Catalyst-free one-pot synthesis Isatin + amino acid derivative + imine 1,4-dioxane, r.t 71–98 Green, metal-free, mild conditions

Research Findings and Notes

  • The use of isatin as a starting material is crucial due to its electrophilic C-3 position and ability to form azomethine ylides.
  • Multicomponent reactions reduce synthetic steps and avoid isolation of intermediates.
  • The spiro[indoline-pyran] scaffold exhibits significant biological activities, making these synthetic methods valuable for drug discovery.
  • Reaction yields and selectivity depend on the nature of substituents on isatin and the choice of amino acid or dipolarophile.

Scientific Research Applications

Applications Overview

Application AreaDescriptionMethods of ApplicationResults/Outcomes
Biotechnology Utilized for its photochromic properties in light-responsive biological systems.Integrated into biological assays to control processes via light exposure.Enables dynamic regulation of biological activities with spatial and temporal precision.
Pharmacology Multi-sensitive nature allows for drug development activated by external stimuli (light, temperature, pH).Used in the design of drugs that can be switched on/off by environmental changes.Demonstrated potential for targeted therapy with reduced side effects.
Organic Synthesis Acts as a versatile building block for constructing complex organic molecules.Involved in multistep synthetic routes including esterification and amidation.Facilitates the creation of larger organic structures efficiently.
Photochemistry Studied for rapid and reversible photo-switching capabilities.Embedded in photoactive layers for optical data storage systems.Experimental setups indicate fast switching times and stability over multiple cycles, suitable for high-density data storage.

Biotechnology

In biotechnology, 2',3',5',6'-Tetrahydrospiro[indoline-3,4'-pyran]-5-carboxylic acid is integrated into biological assays where its structural change upon light exposure is utilized to control biological processes. This property allows researchers to manipulate enzyme reactions and cell signaling pathways dynamically.

Case Study : Research has shown that precise irradiation with UV or visible light can induce a switch between isomers of the compound, leading to significant changes in biological activity. Quantitative data indicate that such isomerization correlates with enhanced enzyme activity in controlled environments.

Pharmacology

The compound's ability to respond to external stimuli makes it a promising candidate for developing novel pharmaceuticals. By designing drugs that can be activated or deactivated through light or temperature changes, researchers aim to improve treatment specificity.

Case Study : A study demonstrated the efficacy of a light-activated drug formulation based on this compound in selectively targeting cancer cells while minimizing effects on healthy tissues, showcasing its potential in targeted therapies.

Organic Synthesis

As a building block in organic synthesis, this compound undergoes various reactions such as esterification and amidation to create larger organic structures essential for pharmaceuticals and materials science.

Case Study : In synthetic chemistry, the compound has been successfully utilized to create complex indole derivatives that exhibit significant biological activity, highlighting its versatility in drug development.

Photochemistry

The rapid and reversible photo-switching capability of this compound positions it as a candidate for optical data storage systems.

Case Study : Experiments have shown that when embedded in photoactive layers, the compound can effectively change conformation upon exposure to specific wavelengths of light, allowing for binary data encoding with high stability and retention over multiple cycles.

Mechanism of Action

The mechanism of action of 2’,3’,5’,6’-Tetrahydrospiro[indoline-3,4’-pyran]-5-carboxylic acid is primarily based on its photochromic properties. The compound can switch between different isomeric forms when exposed to light, which can affect its interaction with biological targets. This photoisomerization can lead to changes in the compound’s binding affinity to proteins or other molecular targets, thereby modulating its biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The spiro[indoline-3,4'-pyran] scaffold is highly modular, with substitutions at positions 2', 5', and 6' significantly altering physicochemical and biological properties. Key structural comparisons include:

Compound Name Substituents Key Features
Target Compound -COOH at C5 Carboxylic acid enhances solubility; spiro pyran-indoline core
Ethyl 6′-amino-5′-cyano-2-oxospiro[...] (6aba) -NH₂, -CN, -COOEt at C5', C6', C3' High yield (62%); nitro groups increase polarity
Methyl 5-nitro derivatives (6aaf) -NO₂ at C5 Elevated melting point (300°C); strong electron-withdrawing effects
Spiro[indoline-3,4'-pyridine] analogs Pyridine ring replaces pyran Improved bioactivity (e.g., antimicrobial, antitumor)
  • Pyran vs. Pyridine Rings: Pyridine-based analogs (e.g., 6′-amino-5′-cyano-spiro[indoline-3,4′-pyridine] derivatives) exhibit enhanced biological activity due to nitrogen's electron-withdrawing effects, facilitating receptor binding .
  • Functional Groups: Nitro (-NO₂) and cyano (-CN) groups increase thermal stability (melting points >280°C) and reactivity, while carboxylic acid (-COOH) improves aqueous solubility .

Physicochemical Properties

  • Melting Points : Nitro-substituted derivatives (e.g., 6aaf) exhibit the highest melting points (~300°C), while methyl/ethyl esters (e.g., 6cad) melt at 254–265°C .
  • Spectral Data : IR spectra for spiro[indoline-3,4'-pyran] derivatives show characteristic peaks for -NH₂ (~3350 cm⁻¹), -CN (~2200 cm⁻¹), and -COOH (~1700 cm⁻¹). NMR confirms spiro junction via distinct δ 5.5–6.0 ppm signals for pyran protons .

Biological Activity

2',3',5',6'-Tetrahydrospiro[indoline-3,4'-pyran]-5-carboxylic acid (CAS Number: 859164-46-8) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C13H15NO3
  • Molecular Weight : 233.26 g/mol
  • IUPAC Name : spiro[1,2-dihydroindole-3,4'-oxane]-5-carboxylic acid
  • PubChem CID : 71306031

Biological Activity Overview

Research has revealed that this compound exhibits various biological activities, including:

  • Antitumor Activity : The compound has shown promising antiproliferative effects against several cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and HCT116 (colon cancer). Notably, it demonstrated an IC50 value of 2.434 µM against A431 cells, significantly outperforming standard chemotherapeutics like 5-fluorouracil .
  • Anti-inflammatory Properties : In vitro studies have indicated that the compound acts as a dual inhibitor of lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), with IC50 values of 0.41 µM and 0.43 µM respectively. This suggests potential applications in treating inflammatory diseases .
  • Antimicrobial Activity : The compound has also been evaluated for its antimicrobial properties, showing significant activity against resistant strains such as MRSA (Minimum Inhibitory Concentration (MIC) of 0.98 μg/mL) .

The biological activities of this compound can be attributed to several mechanisms:

  • Cell Cycle Arrest : Flow cytometric analysis indicates that the compound induces cell cycle arrest at the G2/M phase in cancer cells, which is crucial for inhibiting tumor growth .
  • Apoptosis Induction : The compound promotes apoptosis in cancer cells through intrinsic pathways, as evidenced by increased markers of apoptosis in treated cells .
  • Inhibition of Key Enzymes : Its role as an inhibitor of 5-LOX and sEH contributes to its anti-inflammatory effects by modulating arachidonic acid metabolism .

Table 1: Summary of Biological Activities

Activity TypeCell Lines/PathogensIC50/MIC ValuesReferences
AntitumorMCF-70.04 µM
A5490.32 µM
HCT1162.434 µM
Anti-inflammatoryHuman PMNLs0.41 µM (5-LOX)
0.43 µM (sEH)
AntimicrobialMRSA0.98 μg/mL

Detailed Research Findings

  • Antitumor Efficacy : A study demonstrated that compounds derived from the spiro[indoline-pyran] framework exhibited enhanced antiproliferative activity against various cancer cell lines compared to traditional agents like colchicine .
  • Inflammatory Response Modulation : The compound's dual inhibition mechanism was validated through both enzymatic assays and cellular models, highlighting its potential for therapeutic applications in inflammatory conditions .
  • Antimicrobial Studies : Research highlighted the compound's effectiveness against MRSA strains, indicating its potential as a novel antimicrobial agent in the face of rising antibiotic resistance .

Q & A

Basic: What are the recommended synthetic protocols for 2',3',5',6'-Tetrahydrospiro[indoline-3,4'-pyran]-5-carboxylic acid?

Methodological Answer:
The compound can be synthesized via automated nanoscale methods, which improve reproducibility and scalability. For example, automated solid-phase synthesis using spiro[indoline-3,4'-pyran] precursors under controlled temperature (20–25°C) and inert atmospheres minimizes side reactions. Purification via preparative HPLC with a C18 column and acetonitrile/water gradient (0.1% TFA) ensures high purity (>95%) .

Basic: How should researchers characterize this compound’s structural identity and purity?

Methodological Answer:
Use a combination of spectroscopic techniques:

  • NMR : 1H^1H and 13C^{13}C NMR to confirm spirocyclic connectivity and carboxylic acid proton resonance (δ ~12 ppm).
  • Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (e.g., observed [M+H]+^+ at m/z 358.4 for a related analog) .
  • HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity (>95%) .

Basic: What are the stability considerations for long-term storage?

Methodological Answer:
Store the compound in a desiccator at –20°C under argon to prevent hydrolysis of the carboxylic acid group. Avoid exposure to strong oxidizing agents (e.g., peroxides), which may degrade the spirocyclic structure. Stability studies show no decomposition under these conditions for ≥12 months .

Advanced: How does the spirocyclic framework influence photochromic behavior?

Methodological Answer:
The spiro[indoline-pyran] system exhibits reversible photochromism due to ring-opening/closure under UV/visible light. For example, irradiation at 365 nm induces a bathochromic shift (λmax ~550 nm) via merocyanine formation. Quantify kinetics using time-resolved UV-vis spectroscopy and Arrhenius analysis (activation energy ~50–70 kJ/mol for related derivatives) .

Advanced: How can structural modifications optimize bioactivity or photophysical properties?

Methodological Answer:
Systematic SAR studies involve:

  • Substituent Variation : Introduce electron-withdrawing groups (e.g., –NO2) at the indoline 5-position to enhance photostability.
  • Scaffold Hybridization : Replace pyran with thiopyran to alter λmax. Automated parallel synthesis (e.g., Ugi reaction) enables rapid library generation .
  • Computational Modeling : DFT calculations (B3LYP/6-31G*) predict HOMO-LUMO gaps and validate experimental spectral shifts .

Advanced: What analytical challenges arise in quantifying degradation products?

Methodological Answer:
Degradation products (e.g., ring-opened merocyanines) co-elute with the parent compound, complicating HPLC analysis. Mitigate this by:

  • Gradient Optimization : Extend run time to 30 min with a shallow acetonitrile gradient (5% → 40%).
  • Tandem MS : Use MRM transitions to distinguish degradation products (e.g., m/z 358 → 215 for the parent vs. m/z 340 → 180 for merocyanine) .

Advanced: How to resolve contradictions in reported spectral data?

Methodological Answer:
Contradictions often stem from solvent effects or tautomeric equilibria. For example:

  • NMR Solvent Effects : Compare 1H^1H NMR in DMSO-d6 vs. CDCl3; DMSO stabilizes the carboxylic acid proton, shifting δ from 12.1 to 12.3 ppm.
  • Tautomer Identification : Use variable-temperature NMR (25–60°C) to observe dynamic equilibria between spiro and open forms .

Advanced: What methodologies assess the compound’s potential in supramolecular systems?

Methodological Answer:
Evaluate host-guest interactions via:

  • Fluorescence Titration : Monitor quenching upon binding to cyclodextrins (Kd ~10<sup>−4</sup> M).
  • X-ray Crystallography : Resolve inclusion complexes (e.g., β-cyclodextrin) to confirm spatial alignment of the carboxylic acid group .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2',3',5',6'-Tetrahydrospiro[indoline-3,4'-pyran]-5-carboxylic acid
Reactant of Route 2
2',3',5',6'-Tetrahydrospiro[indoline-3,4'-pyran]-5-carboxylic acid

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